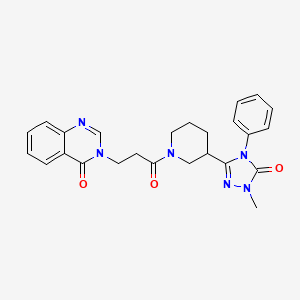

![molecular formula C9H13NS B2733450 2-[2-(Methylsulfanyl)ethyl]aniline CAS No. 170944-68-0](/img/structure/B2733450.png)

2-[2-(Methylsulfanyl)ethyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

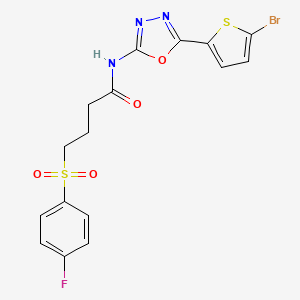

2-[2-(Methylsulfanyl)ethyl]aniline is an organic compound that belongs to the class of aromatic amines. It is commonly known as 2-(methylthio)ethyl aniline or 2-(methylsulfanyl)aniline. This compound is widely used in scientific research for its unique properties, including its ability to act as a ligand for metal ions and its potential as a precursor for the synthesis of other organic compounds.

Scientific Research Applications

Spectroscopic and Theoretical Investigation

A study by Ceylan et al. (2016) explored the spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) properties of a structurally related compound, providing insights into its molecular geometry, electronic absorption spectra, and vibrational frequencies. This research underlines the compound's potential in material science for its optical and energetic behaviors (Ceylan et al., 2016).

Catalytic Applications

Selva et al. (2008) reported on the sequential coupling of the transesterification of cyclic carbonates with selective N-methylation of anilines catalyzed by faujasites, demonstrating the compound's use in chemical synthesis processes. This method highlights its role in enhancing chemoselective reactions, important for industrial chemistry (Selva et al., 2008).

Synthesis of Monoarylated Acetaldehydes

Chernyak and Buchwald (2012) described a process using anilines and ethyl vinyl ether, showcasing a synthetic equivalent of α-arylation of acetaldehyde enolate. This study signifies the compound's utility in synthesizing valuable chemical intermediates with high functional group compatibility (Chernyak & Buchwald, 2012).

Degradation of Aniline by Persulfate Activation

Wu et al. (2018) investigated the degradation of aniline by persulfate activated with rice straw biochar. The findings suggest that related compounds could be effectively utilized in environmental applications, specifically in pollutant degradation processes (Wu et al., 2018).

Insertion of Sulfur Dioxide

Liu, Zheng, and Wu (2017) developed a facile assembly method for 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide, starting from anilines. This research contributes to the synthesis of sulfonated oxindoles, indicating potential applications in pharmaceutical synthesis and material science (Liu et al., 2017).

properties

IUPAC Name |

2-(2-methylsulfanylethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQYJXHLIHNPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2733368.png)

![(Z)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2733369.png)

![5-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2733370.png)

![2-[4-(ethoxyacetyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2733374.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2733378.png)

![N-(4-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2733384.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2733387.png)